molecular formula C18H25N3O4 B2720745 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide CAS No. 2034295-36-6

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide

Cat. No. B2720745
CAS RN: 2034295-36-6
M. Wt: 347.415
InChI Key: CIQXNKIUUFRNEB-UHFFFAOYSA-N
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Description

The compound “1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran ring is commonly found in many bioactive molecules and pharmaceuticals .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Compounds with structures similar to "1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide" often play a role in the synthesis of novel heterocyclic compounds. For instance, derivatives of piperidine and nicotinic acid have been explored for their potential in creating new fused heterobicycles, which are important in medicinal chemistry due to their diverse biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Antimycobacterial Activities

  • Nicotinic acid derivatives, a core structural feature in the compound of interest, have shown antimicrobial and antimycobacterial properties. Research has demonstrated that modifying the nicotinic acid structure can yield compounds with significant biological activities, which could be beneficial for developing new therapeutic agents (R.V.Sidhaye et al., 2011).

Drug Discovery and Molecular Interactions

  • The piperidine motif, as part of the compound's structure, is commonly found in drug molecules and has been studied for its interaction with various biological targets. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with some structural similarity) and its interaction with the CB1 cannabinoid receptor provides insight into the design of receptor antagonists and the development of pharmacophore models (Shim et al., 2002).

Analytical and Structural Chemistry

  • Compounds containing piperidine-4-carboxamide and similar heterocyclic frameworks have been studied for their crystal structures and hydrogen-bonding patterns, contributing to a deeper understanding of molecular interactions and solid-state chemistry, which is crucial for the development of crystalline materials with specific properties (Smith & Wermuth, 2012).

properties

IUPAC Name

1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c19-17(22)14-3-7-21(8-4-14)18(23)15-1-2-16(20-11-15)25-12-13-5-9-24-10-6-13/h1-2,11,13-14H,3-10,12H2,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQXNKIUUFRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide

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